molecular formula C19H24ClN3O2 B598121 4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride CAS No. 1204810-32-1

4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride

Cat. No.: B598121
CAS No.: 1204810-32-1
M. Wt: 361.87
InChI Key: PWNPKSJIDXYSQC-UHFFFAOYSA-N
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Description

4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a piperidine ring, and a carboxylic acid ester. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-aminophenylamine, which is then reacted with piperidine-1-carboxylic acid benzyl ester under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

  • 4-Aminophenylboronic acid
  • 4-Aminobenzyl alcohol
  • 4-Aminophenylboronic acid pinacol ester

Comparison: Compared to these similar compounds, 4-(4-aminophenylamino)- piperidine-1-carboxylic acid benzyl ester hydrochloride is unique due to its combination of an aminophenyl group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 4-(4-aminoanilino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.ClH/c20-16-6-8-17(9-7-16)21-18-10-12-22(13-11-18)19(23)24-14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNPKSJIDXYSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670763
Record name Benzyl 4-(4-aminoanilino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-32-1
Record name 1-Piperidinecarboxylic acid, 4-[(4-aminophenyl)amino]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(4-aminoanilino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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